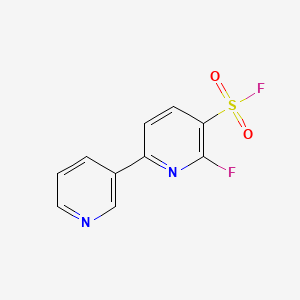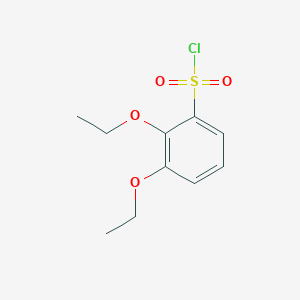
2,3-Diethoxybenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO4S. It is a derivative of benzene, featuring two ethoxy groups and a sulfonyl chloride group attached to the benzene ring. This compound is primarily used in organic synthesis and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Diethoxybenzene-1-sulfonyl chloride typically involves the sulfonation of 2,3-diethoxybenzene followed by chlorination. One common method is the reaction of 2,3-diethoxybenzene with chlorosulfonic acid, which introduces the sulfonyl chloride group onto the benzene ring. The reaction is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and chlorination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and other substituted benzene derivatives.
Applications De Recherche Scientifique
2,3-Diethoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide and sulfonate compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 2,3-Diethoxybenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the specific nucleophiles used and the desired transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethoxybenzene-1-sulfonyl chloride
- 2,4-Diethoxybenzene-1-sulfonyl chloride
- 2,3-Diethoxybenzene-1-sulfonic acid
Uniqueness
2,3-Diethoxybenzene-1-sulfonyl chloride is unique due to the presence of both ethoxy groups and the sulfonyl chloride group on the benzene ring. This combination of functional groups provides distinct reactivity and properties compared to similar compounds. The ethoxy groups can influence the electron density of the benzene ring, affecting the reactivity of the sulfonyl chloride group and enabling specific synthetic applications.
Propriétés
Formule moléculaire |
C10H13ClO4S |
|---|---|
Poids moléculaire |
264.73 g/mol |
Nom IUPAC |
2,3-diethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO4S/c1-3-14-8-6-5-7-9(16(11,12)13)10(8)15-4-2/h5-7H,3-4H2,1-2H3 |
Clé InChI |
GHWDFJYWCOOAAK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC=C1)S(=O)(=O)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,3-Difluorophenyl)methyl]oxirane](/img/structure/B13236422.png)
![1-[(2-Fluorophenyl)sulfanyl]propan-2-one](/img/structure/B13236423.png)

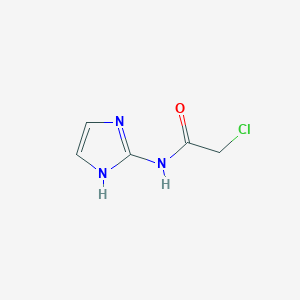

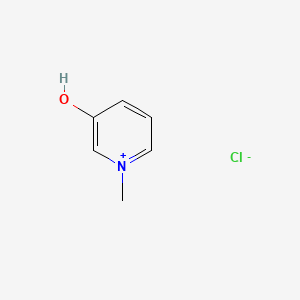

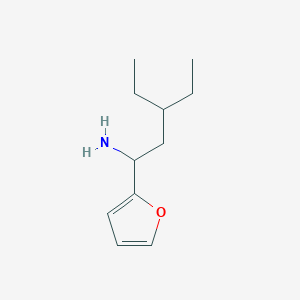
![Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13236463.png)
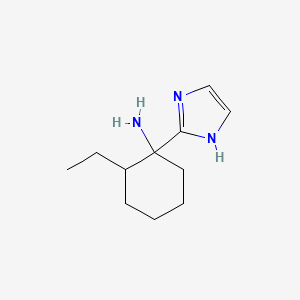
![Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13236475.png)

